

Application Notes and Protocols: Saluamine in Renal Pharmacology Research

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Compound of Interest		
Compound Name:	Saluamine	
Cat. No.:	B195200	Get Quote

Audience: Researchers, scientists, and drug development professionals.

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Introduction to Saluamine

Saluamine, also known as 4-chloro-5-sulfamoylanthranilic acid, is a primary N-dealkylated metabolite of Furosemide.[1][2] Furosemide is a potent loop diuretic widely used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[3][4][5] **Saluamine** is formed through the metabolism of Furosemide, primarily in the kidneys and liver.[3] As a metabolite, the study of **Saluamine** is crucial for understanding the pharmacokinetics, pharmacodynamics, and overall metabolic fate of Furosemide. It is produced through microbial transformation and bile metabolism of its parent compound.[1]

Physicochemical Properties of Saluamine

A clear understanding of **Saluamine**'s properties is essential for designing experiments for its detection and analysis.



Property	Value	Reference
CAS Number	3086-91-7	[1][2]
Molecular Formula	C7H7CIN2O4S	[2][6]
Molecular Weight	250.66 g/mol	[2][6]
Alternate Names	4-Chloro-5-sulfamoyl- anthranilic Acid; 2-Amino-4- chloro-5-sulfamoylbenzoic Acid; Desfurylmethylfurosemide	[2][7]

Role in Renal Pharmacology Research

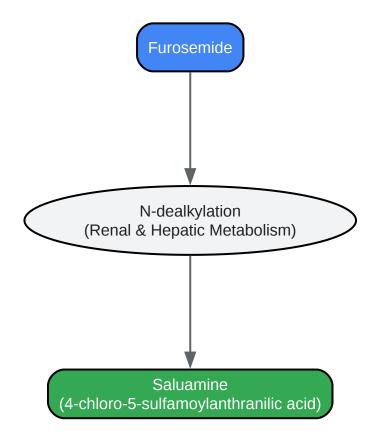
The primary application of **Saluamine** in renal pharmacology is as a biomarker and analytical standard for pharmacokinetic studies of Furosemide. Research applications include:

- Metabolic Profiling: Studying the conversion of Furosemide to Saluamine to understand inter-individual variability in drug metabolism.
- Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolic pathway of Furosemide by monitoring **Saluamine** levels.
- Toxicology Studies: Assessing any potential biological activity or toxicity of Saluamine, although it is generally considered less active than its parent compound.
- Pharmacokinetic Modeling: Using Saluamine concentration data to develop more accurate pharmacokinetic models of Furosemide.

Signaling and Metabolic Pathways Furosemide Metabolism to Saluamine

Furosemide undergoes biotransformation in the body, with about 40% of its clearance attributed to metabolism, primarily in the kidneys.[3] One of the key metabolic reactions is the N-dealkylation of the furfuryl group, resulting in the formation of **Saluamine**.





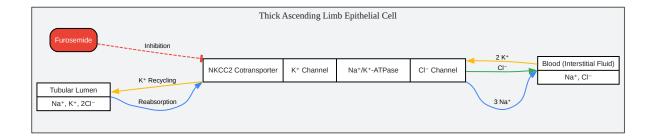
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Caption: Metabolic conversion of Furosemide to Saluamine.

Mechanism of Action of the Parent Compound: Furosemide

To contextualize the importance of studying Furosemide's metabolism, it is essential to understand its mechanism of action. Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the nephron.[3] [4] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.





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Caption: Furosemide's inhibitory action on the NKCC2 transporter.

Experimental Protocols Protocol for Quantification of Saluamine in Urine Samples

This protocol outlines a general method for the analysis of **Saluamine** in urine using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of **Saluamine** in urine samples from subjects treated with Furosemide.

Materials:

- · Saluamine analytical standard
- Furosemide
- Urine samples
- Methanol (HPLC grade)

Methodological & Application



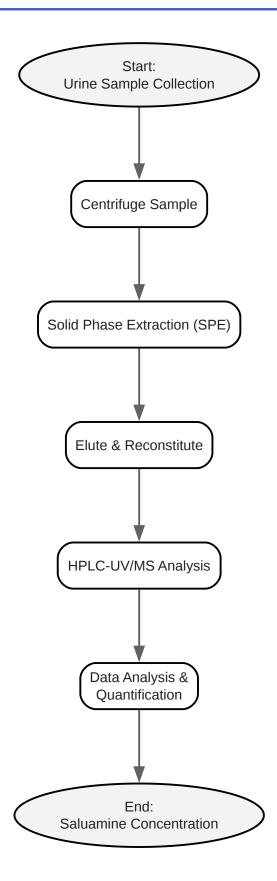


- Acetonitrile (HPLC grade)
- Formic acid
- Deionized water
- Solid Phase Extraction (SPE) cartridges
- HPLC system with UV or Mass Spectrometry (MS) detector
- Vortex mixer
- Centrifuge

Procedure:

- Standard Preparation: Prepare a stock solution of **Saluamine** in methanol. Create a series of calibration standards by spiking control urine with known concentrations of **Saluamine**.
- Sample Preparation (SPE): a. Centrifuge urine samples to remove particulate matter. b.
 Condition an SPE cartridge according to the manufacturer's instructions. c. Load 1 mL of the
 urine sample onto the cartridge. d. Wash the cartridge to remove interfering substances. e.
 Elute Saluamine from the cartridge using an appropriate solvent (e.g., methanol). f.
 Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the
 residue in the mobile phase.
- HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 μL. e. Detection: UV detection at an appropriate wavelength or MS detection for higher sensitivity and specificity.
- Data Analysis: a. Generate a calibration curve by plotting the peak area of the **Saluamine** standards against their known concentrations. b. Determine the concentration of **Saluamine** in the unknown urine samples by interpolating their peak areas from the calibration curve.





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